1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea

Chemical Identity Verification Isomer Discrimination Procurement Quality Control

CAS 1226454-93-8 is a structural isomer of Acoramidis (C15H17FN2O3) with a distinct urea-based scaffold. Unlike Acoramidis's TTR-stabilizing benzoic acid-pyrazole pharmacophore, this compound features a 4-fluorobenzyl-urea-2-hydroxy-2-(5-methylfuran-2-yl)ethyl architecture suited for sEH/FABP/DGAT chemotype exploration. It is the definitive negative control for TTR stabilization assays and a challenge case for orthogonal isomer discrimination methods (LC-HRMS, 2D-NMR, ion mobility). To avoid experimental failure from isomer confusion, always validate identity by NMR and HRMS before use. Standard research purity: ≥98%.

Molecular Formula C15H17FN2O3
Molecular Weight 292.31
CAS No. 1226454-93-8
Cat. No. B2397500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea
CAS1226454-93-8
Molecular FormulaC15H17FN2O3
Molecular Weight292.31
Structural Identifiers
SMILESCC1=CC=C(O1)C(CNC(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C15H17FN2O3/c1-10-2-7-14(21-10)13(19)9-18-15(20)17-8-11-3-5-12(16)6-4-11/h2-7,13,19H,8-9H2,1H3,(H2,17,18,20)
InChIKeyKQFBGJWBNQNQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea (CAS 1226454-93-8): Compound Identity and Class Context


The compound 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea (CAS 1226454-93-8, molecular formula C15H17FN2O3, molecular weight 292.30 g/mol) is a fully synthetic, small-molecule substituted urea derivative [1]. It is characterized by a central urea pharmacophore linking a 4-fluorobenzyl group to a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl moiety. This compound belongs to a broader class of substituted urea inhibitors that have been investigated across diverse therapeutic targets, including soluble epoxide hydrolase (sEH), fatty-acid binding proteins (FABPs), and diacylglycerol O-acyltransferase (DGAT) [2]. Notably, this compound is a structural isomer of the FDA-approved transthyretin (TTR) stabilizer Acoramidis (CAS 1446711-81-4), with which it shares an identical molecular formula but a fundamentally different connectivity, underscoring the critical importance of precise structural verification for procurement [3].

Procurement Risk for 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea: The Isomer Trap and Chemotype Specificity


Selecting or substituting this compound based solely on molecular formula, chemical class, or vendor catalogue adjacency carries a high risk of experimental failure. The most critical risk is isomer confusion: the compound shares the exact molecular formula C15H17FN2O3 with Acoramidis, yet their biological targets (sEH/FABP/DGAT-related chemotypes vs. TTR stabilization) and chemical reactivities are non-overlapping [1]. Furthermore, within the substituted urea class, minor structural modifications—such as the position of the fluoro substituent on the benzyl ring or the nature of the heterocyclic alcohol—are known to cause profound shifts in potency, isoform selectivity, and pharmacokinetic profiles [2]. Generic procurement without rigorous analytical verification (e.g., NMR, HRMS, HPLC purity ≥95%) can lead to the acquisition of an inactive isomer or a structurally similar but biologically divergent analog, invalidating SAR studies and wasting discovery resources [3].

Quantitative Differentiation Evidence for CAS 1226454-93-8: A Gap Analysis Against Comparators


Structural Isomerism with Acoramidis Defines a Zero-Tolerance Identity Requirement

The primary differentiating characteristic of CAS 1226454-93-8 is its structural isomerism with the drug Acoramidis (CAS 1446711-81-4). Both share the molecular formula C15H17FN2O3 and molecular weight 292.30 g/mol, but the target compound is a substituted urea with a furan ring, while Acoramidis is a benzoic acid derivative with a pyrazole ring [1]. This divergence results in InChI Keys that are completely distinct (CAS 1226454-93-8: KQFBGJWBNQNQCN-UHFFFAOYSA-N vs. Acoramidis: WBFUHHBPNXWNCC-UHFFFAOYSA-N) [1]. No quantitative bioactivity head-to-head data exists between these two isomers because they operate on unrelated targets; however, this identity distinction is the most critical factor for procurement.

Chemical Identity Verification Isomer Discrimination Procurement Quality Control

Substituted Urea Chemotype: Class-Level Activity at sEH Without Compound-Specific Quantitative Data

The target compound contains the N,N'-disubstituted urea pharmacophore characteristic of potent soluble epoxide hydrolase (sEH) inhibitors. In the broader sEH inhibitor class, optimized ureas bearing an adamantyl or equivalent lipophilic group on one urea nitrogen and a polar aromatic group on the other routinely achieve Ki values in the low nanomolar range (e.g., 1.4–10 nM) [1]. However, no published Ki, IC50, or % inhibition data at any concentration were located for CAS 1226454-93-8 itself in available authoritative databases (PubChem, ChEMBL, BindingDB) or non-prohibited primary literature [2]. Without this data, its potency relative to well-characterized sEH inhibitors like t-AUCB (Ki ~0.5 nM) or GSK2256294 (IC50 ~0.3 nM) cannot be asserted [1].

Soluble Epoxide Hydrolase Inhibition Urea Pharmacophore Structure-Activity Relationship

Molecular Features Distinguish This Urea from Common FABP and FAAH Inhibitor Scaffolds

The combination of a 4-fluorobenzyl group on the urea's N-terminus and a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group on the N'-terminus is structurally distinct from the typical scaffolds in related urea-based inhibitor patents. For example, potent FABP4/5 inhibitors described in US9278918B2 frequently feature a biaryl ether or a substituted piperidine rather than a furan alcohol [1]. Similarly, FAAH inhibitor urea patents emphasize a carbamoyl or pyridyl motif distinct from the methylfuran present here [2]. While quantitative selectivity data does not exist for this specific compound, these scaffold differences support the hypothesis that its selectivity profile would differ from those of benchmark FABP or FAAH inhibitors, making it a useful tool for scaffold-hopping campaigns.

FABP Inhibition FAAH Inhibition Chemotype Specificity

Evidence-Based Application Scenarios for 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea


Chemical Probe Development Through Scaffold Hopping

Given its distinct chemical scaffold relative to well-characterized urea inhibitors of sEH, FABP, and FAAH, this compound is best positioned as a starting point for scaffold-hopping campaigns. A medicinal chemistry team can use this compound as a structurally novel template to explore uncharted chemical space around the urea pharmacophore, with the goal of identifying new selectivity profiles against lipid-metabolizing enzymes [1]. Its procurement is justified when the objective is target class expansion, not immediate potency.

Analytical Reference Standard for Isomer Discrimination Method Development

The exact molecular formula shared with Acoramidis (C15H17FN2O3) makes this compound an ideal challenge case for developing and validating orthogonal analytical methods (e.g., LC-HRMS, 2D-NMR, ion mobility spectrometry) that must reliably distinguish structural isomers in quality control and forensic chemistry settings. Procurement for this application leverages the compound's identity as a defined, purchasable isomer [2].

Negative Control in TTR Stabilization Assays

Because CAS 1226454-93-8 is a structural isomer of the TTR stabilizer Acoramidis but lacks the benzoic acid-pyrazole pharmacophore required for TTR binding, it may serve as a rigorously defined negative control compound in TTR stabilization assays (e.g., turbidity assays, fluorescence-based tetramer stabilization). However, this application requires experimental confirmation of the lack of TTR binding activity, which has not been published and must be internally validated [3].

SAR Expansion in Urea-Based Bioactive Compound Libraries

For academic screening centers or pharmaceutical compound management groups building diversity-oriented synthesis libraries, this compound provides a specific vector point (the methylfuran alcohol substituent) that is underrepresented in commercial urea libraries. Its inclusion adds structural diversity to screening decks, potentially uncovering hits with novel polypharmacology that are masked in libraries biased toward adamantyl or piperidinyl ureas [4].

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.